Potassium Chlorite

Description

Properties

IUPAC Name |

potassium;chlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2.K/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VISKNDGJUCDNMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

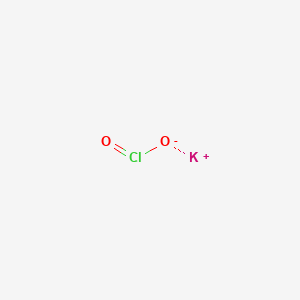

Canonical SMILES |

[O-]Cl=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KClO2, ClKO2 | |

| Record name | potassium chlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13898-47-0 (Parent) | |

| Record name | Potassium chlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90931758 | |

| Record name | Potassium chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14314-27-3 | |

| Record name | Potassium chlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium chlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POTASSIUM CHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71K32L1LFJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Chlorite from Chlorine Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium chlorite (KClO₂) from chlorine dioxide (ClO₂). The core of this process involves the disproportionation of chlorine dioxide in an alkaline potassium hydroxide solution, yielding both potassium chlorite and potassium chlorate. This document outlines the fundamental reaction, experimental considerations, and a proposed protocol for synthesis and purification.

Core Reaction and Stoichiometry

The synthesis of potassium chlorite from chlorine dioxide is primarily achieved through the reaction of gaseous chlorine dioxide with an aqueous solution of potassium hydroxide (KOH). This reaction results in the disproportionation of chlorine dioxide, where it is simultaneously oxidized and reduced, forming chlorite and chlorate ions.

The balanced chemical equation for this reaction is:

2 ClO₂ + 2 KOH → KClO₂ + KClO₃ + H₂O [1]

This equation highlights a critical aspect of this synthesis: the unavoidable co-production of potassium chlorate (KClO₃). Consequently, a significant portion of any synthesis protocol must be dedicated to the separation and purification of the desired potassium chlorite from the chlorate byproduct.

Reaction Kinetics and Thermodynamics

The reaction between chlorine dioxide and potassium hydroxide is understood to be first order with respect to potassium hydroxide and second order with respect to chlorine dioxide. The progress of the reaction and the distribution of products are influenced by several factors, including temperature, pH, and the presence of organic matter.

Studies have shown that at a controlled temperature of 20°C and a neutral pH of 7, approximately 70-80% of the chlorine dioxide is converted to chlorite, while 0-10% is transformed into chlorate.[2] The formation of chlorite is observed to increase with a rise in both pH and temperature.[2]

Experimental Protocol: Synthesis and Purification

The following section details a proposed experimental protocol for the synthesis of potassium chlorite, followed by a crucial purification step to isolate it from the potassium chlorate byproduct.

Synthesis of Potassium Chlorite

This phase focuses on the initial reaction between chlorine dioxide and potassium hydroxide.

Materials:

-

Chlorine dioxide (ClO₂) gas

-

Potassium hydroxide (KOH) pellets

-

Distilled or deionized water

Equipment:

-

Gas dispersion tube

-

Reaction vessel (e.g., a three-necked round-bottom flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Gas flow meter

-

Ice bath

-

pH meter

Procedure:

-

Preparation of Potassium Hydroxide Solution: Prepare a potassium hydroxide solution of a specific concentration (e.g., 2 M) by carefully dissolving a calculated amount of KOH pellets in cold distilled water. The dissolution of KOH is exothermic, so it is advisable to cool the solution in an ice bath.

-

Reaction Setup: Assemble the reaction vessel with the gas dispersion tube, a stirrer, and an outlet for unreacted gas. Place the vessel in a controlled temperature bath (e.g., 20°C).

-

Introduction of Chlorine Dioxide: Bubble a controlled flow of chlorine dioxide gas through the potassium hydroxide solution via the gas dispersion tube. The flow rate should be monitored to ensure a steady and controlled reaction.

-

Reaction Monitoring: Continuously stir the solution to ensure efficient gas-liquid mixing. Monitor the pH of the solution periodically; it should remain alkaline throughout the reaction.

-

Reaction Completion: The reaction can be considered complete when the absorption of chlorine dioxide gas ceases, which can be observed by a change in the color of the solution or by monitoring the outlet gas stream for unreacted ClO₂.

Purification by Fractional Crystallization

The successful synthesis of potassium chlorite is contingent on its effective separation from the co-produced potassium chlorate. This can be achieved through fractional crystallization, which leverages the different solubilities of the two salts in water at various temperatures.

Principle: Fractional crystallization separates compounds based on their differential solubilities in a solvent at varying temperatures. By carefully controlling the temperature of the solution, one compound can be selectively crystallized while the other remains dissolved.[3][4]

Solubility Data: A critical requirement for designing a fractional crystallization protocol is the solubility data for both potassium chlorite and potassium chlorate in water. While extensive data is available for potassium chlorate, showing its solubility increases significantly with temperature, detailed solubility curves for potassium chlorite are less readily available in public literature.[5][6][7] For the purpose of this guide, we will proceed with the general principle, emphasizing the need to experimentally determine the optimal crystallization temperatures based on the specific concentrations obtained in the synthesis.

Procedure:

-

Concentration of the Reaction Mixture: After the synthesis, gently heat the resulting solution to evaporate some of the water and create a concentrated solution of potassium chlorite and potassium chlorate.

-

First Crystallization (Removal of KClO₃): Based on the principle that potassium chlorate is less soluble at lower temperatures, cool the concentrated solution to a specific, predetermined temperature (e.g., 10°C). This will cause the less soluble potassium chlorate to crystallize out of the solution.

-

Filtration: Quickly filter the cold solution to separate the crystallized potassium chlorate from the mother liquor, which is now enriched in potassium chlorite.

-

Second Crystallization (Isolation of KClO₂): Further cool the filtrate to a lower temperature (e.g., 0°C or below) to induce the crystallization of potassium chlorite.

-

Isolation and Drying: Collect the potassium chlorite crystals by filtration and wash them with a small amount of ice-cold distilled water to remove any remaining impurities. Dry the crystals in a desiccator.

Note: The precise temperatures for each crystallization step will need to be optimized based on the initial concentrations of KClO₂ and KClO₃ in the reaction mixture. This will likely require analytical monitoring of the composition of the mother liquor at each stage.

Quantitative Analysis

To assess the yield and purity of the synthesized potassium chlorite, a reliable analytical method is required to quantify both chlorite and chlorate in the presence of each other. Iodometric titration is a suitable method for this purpose.

Principle: Iodometric titration can be used to determine the concentration of oxidizing agents. By adjusting the pH of the solution, it is possible to selectively titrate chlorite and chlorate.

Procedure Outline:

-

Titration of Chlorite: In a neutral or slightly acidic solution (pH around 7), chlorite will react with iodide to liberate iodine, which can then be titrated with a standard solution of sodium thiosulfate.

-

Titration of Chlorate: In a strongly acidic medium, both chlorite and chlorate will react with iodide. By first determining the chlorite concentration and then the total oxidant concentration in an acidified sample, the chlorate concentration can be calculated by difference.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Synthesis Parameters and Product Distribution

| Parameter | Value |

| Initial KOH Concentration (mol/L) | |

| Reaction Temperature (°C) | |

| Chlorine Dioxide Flow Rate (mL/min) | |

| Reaction Time (min) | |

| Final KClO₂ Concentration (mol/L) | |

| Final KClO₃ Concentration (mol/L) | |

| Molar Ratio KClO₂ / KClO₃ | |

| Yield of KClO₂ (%) |

Table 2: Fractional Crystallization Efficiency

| Step | Temperature (°C) | Mass of Crystals (g) | Purity of Crystals (%) |

| First Crystallization (KClO₃) | |||

| Second Crystallization (KClO₂) |

Visualization of Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the synthesis and purification of potassium chlorite.

References

- 1. 2 ClO2 + 2 KOH → KClO2 + KClO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. Chemistry 30 Solution Chemistry - Solubility Curves [sites.prairiesouth.ca]

- 6. vln.vic.edu.au [vln.vic.edu.au]

- 7. Solubility Curves [chemix-chemistry-software.com]

Physicochemical Properties of Crystalline Potassium Chlorite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline potassium chlorite (KClO₂). The information presented is intended to support research, development, and safety assessments involving this compound. All quantitative data has been summarized in structured tables for clarity and comparative analysis. Detailed experimental protocols for key characterization methods are also provided.

Chemical and Physical Properties

Crystalline potassium chlorite is the potassium salt of chlorous acid. It is a colorless, crystalline solid that is known for its pronounced hygroscopic nature and thermal instability.[1] Due to its instability, it readily decomposes into potassium chloride and potassium chlorate, particularly at room temperature or upon exposure to light or X-rays.[2]

Identification and Formula

| Property | Value | Reference |

| IUPAC Name | potassium chlorite | N/A |

| Chemical Formula | KClO₂ | [1] |

| Molar Mass | 106.55 g/mol | [1] |

| CAS Number | 14314-27-3 | N/A |

Crystallographic Data

Potassium chlorite crystallizes in an orthorhombic system.[2] The structure consists of pseudo-layers of potassium cations and chlorite anions, with the potassium cation surrounded by eight oxygen atoms in a distorted cubic coordination environment.[2][3]

| Property | Value | Reference |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | Cmcm | [2][3] |

| Unit Cell Parameters | a = 6.1446 Å, b = 6.3798 Å, c = 7.3755 Å | N/A |

| α = 90.00°, β = 90.00°, γ = 90.00° | N/A | |

| K-O Distance | Four short K-O distances characterize the pseudo-layers | [2][3] |

Thermodynamic Properties

| Property | Value | Reference |

| Standard Enthalpy of Formation (ΔHf°) | -303.5 kJ·mol⁻¹ | N/A |

| Gibbs Free Energy of Formation (ΔGf°) | -250.2 kJ·mol⁻¹ | N/A |

| Standard Molar Entropy (S°) | 142.6 J·mol⁻¹·K⁻¹ | N/A |

| Molar Heat Capacity (Cp) | 105.3 J·mol⁻¹·K⁻¹ (at 298 K) | N/A |

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Appearance | Colorless orthorhombic crystals | [1] |

| Density | 2.32 g·cm⁻³ (at 20°C) | N/A |

| Refractive Index | 1.483 (average, Sodium D-line) | N/A |

| Hygroscopicity | Pronounced deliquescence; absorbs atmospheric moisture to form hydrates | [1] |

| Solubility in Water | Quantitative data is not readily available in the literature, likely due to the compound's instability. It is known to be soluble. | N/A |

| Infrared (IR) Spectroscopy | 975 cm⁻¹ (symmetric Cl-O stretch)1085 cm⁻¹ (asymmetric Cl-O stretch)630 cm⁻¹ (bending mode) | [1] |

| Raman Spectroscopy | 980 cm⁻¹ (strong band)1090 cm⁻¹ (strong band) | [1] |

Thermal Stability and Decomposition

Potassium chlorite is thermally unstable and decomposes exothermically.[1] The decomposition process begins with a softening of the crystals around 150°C.[1] The decomposition follows first-order kinetics with an activation energy of approximately 120 kJ·mol⁻¹.[1] The primary decomposition reaction is:

KClO₂ (s) → KCl (s) + O₂ (g) ; ΔH = -54.3 kJ·mol⁻¹

Due to its instability, crystalline potassium chlorite decomposes over a period of hours at room temperature.[2]

Caption: Thermal decomposition of potassium chlorite to potassium chloride and oxygen.

Experimental Protocols

Synthesis of Crystalline Potassium Chlorite

This protocol is adapted from the method described by Smolentsev and Naumov (2005).[2] The synthesis is a two-step process involving the preparation of a barium chlorite precursor followed by a metathesis reaction.

Step 1: Synthesis of Barium Chlorite (Ba(ClO₂)₂) Precursor

-

Suspend barium peroxide (BaO₂) in deionized water.

-

Bubble chlorine dioxide (ClO₂) gas through the aqueous suspension.

-

Precipitate the resulting barium chlorite by adding a 3:1 mixture of ethanol and diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Step 2: Synthesis of Potassium Chlorite (KClO₂) Crystals

-

Prepare separate aqueous solutions of barium chlorite and potassium sulfate (K₂SO₄).

-

Mix the solutions in equimolar amounts. A precipitate of barium sulfate (BaSO₄) will form.

-

Filter the reaction mixture to remove the BaSO₄ precipitate. The filtrate contains aqueous potassium chlorite.

-

Transfer the filtrate to a crystallizing dish and place it in a controlled low-temperature environment (273–278 K or 0-5 °C) to induce slow evaporation.

-

Collect the resulting thin plate- or needle-like crystals of potassium chlorite.

References

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Solid Potassium Chlorite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of solid potassium chlorite (KClO₂). Due to the limited availability of direct experimental data for potassium chlorite in the reviewed literature, this guide synthesizes information on the well-established decomposition mechanisms of analogous alkali metal chlorites and the subsequent decomposition of the resulting products.

Executive Summary

The thermal decomposition of solid potassium chlorite is understood to proceed through a multi-step process initiated by a solid-state disproportionation. This initial exothermic reaction yields potassium chlorate (KClO₃) and potassium chloride (KCl) without the evolution of any gaseous products. The potassium chlorate formed then undergoes further decomposition at higher temperatures, following pathways that can lead to the formation of potassium perchlorate (KClO₄), additional potassium chloride, and the eventual release of oxygen gas. The final solid product of the complete thermal decomposition is potassium chloride.

Thermal Decomposition Pathway

The thermal decomposition of solid potassium chlorite occurs in a series of sequential reactions. The pathway can be summarized as follows:

Step 1: Disproportionation of Potassium Chlorite

Upon heating, solid potassium chlorite undergoes an exothermic disproportionation reaction to form potassium chlorate and potassium chloride. This initial decomposition step does not produce any gaseous byproducts.

Reaction: 3KClO₂(s) → 2KClO₃(s) + KCl(s)

Step 2: Decomposition of Potassium Chlorate

The potassium chlorate produced in the first step is thermally unstable at higher temperatures and decomposes via two competing pathways:

-

Pathway 2a: Disproportionation to Potassium Perchlorate and Potassium Chloride: A portion of the potassium chlorate disproportionates to form potassium perchlorate and potassium chloride. Reaction: 4KClO₃(s) → 3KClO₄(s) + KCl(s)[1]

-

Pathway 2b: Direct Decomposition to Potassium Chloride and Oxygen: Concurrently, some potassium chlorate decomposes directly to potassium chloride and oxygen gas. Reaction: 2KClO₃(s) → 2KCl(s) + 3O₂(g)[1]

Step 3: Decomposition of Potassium Perchlorate

The potassium perchlorate formed in Pathway 2a is the most thermally stable intermediate. Upon further heating to even higher temperatures, it decomposes to yield potassium chloride and oxygen gas.[1][2]

Reaction: KClO₄(s) → KCl(s) + 2O₂(g)[1][2]

The overall thermal decomposition process is a cascade of these reactions, ultimately converting solid potassium chlorite into solid potassium chloride and oxygen gas.

Quantitative Data

Table 1: Thermal Decomposition Data for Intermediates and Products

| Compound | Formula | Decomposition Onset (°C) | Peak Decomposition (°C) | Mass Loss (%) | Gaseous Products | Solid Residue |

| Potassium Chlorate | KClO₃ | ~400 | 550-620 | ~39-40 | O₂ | KCl, KClO₄ |

| Potassium Perchlorate | KClO₄ | ~550 | ~600 | ~46 | O₂ | KCl |

Note: Decomposition temperatures can be influenced by factors such as heating rate, sample purity, and particle size.

Visualizing the Decomposition Pathway

The logical flow of the thermal decomposition of solid potassium chlorite can be represented by the following diagram:

Experimental Protocols

The study of the thermal decomposition of solid potassium chlorite and its products typically involves the following key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition steps.

Methodology:

-

A small, accurately weighed sample of the solid (e.g., 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within a furnace.

-

An inert atmosphere is established by purging the furnace with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 800 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition events and the corresponding percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as melting and decomposition, and to determine their endothermic or exothermic nature.

Methodology:

-

A small, accurately weighed sample (e.g., 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or gold-plated copper). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen or argon).

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The differential heat flow required to maintain the sample and reference at the same temperature is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify the temperatures and enthalpies of thermal transitions.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid residues at different stages of the thermal decomposition.

Methodology:

-

Samples of the solid material are collected before heating and after each significant thermal event observed in TGA/DSC.

-

The collected solid is ground to a fine powder to ensure random crystal orientation.

-

The powder is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting XRD pattern is compared with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline compounds present in the sample.

Conclusion

The thermal decomposition of solid potassium chlorite is a complex process initiated by a solid-state disproportionation to potassium chlorate and potassium chloride. Subsequent heating leads to the decomposition of potassium chlorate, forming potassium perchlorate and more potassium chloride, with the eventual liberation of oxygen. The final solid product is potassium chloride. While the qualitative pathway is well-understood based on the chemistry of related compounds, there is a notable lack of specific quantitative TGA/DSC data for the initial decomposition of potassium chlorite in the scientific literature. Further experimental investigation is required to fully characterize the thermal behavior of this compound.

References

An In-depth Technical Guide to the Redox Potential of the Chlorite Ion in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox chemistry of the chlorite ion (ClO₂⁻) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the electrochemical properties of this important oxychlorine species. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes relevant chemical pathways.

Introduction to the Redox Chemistry of Chlorite

The chlorite ion is an intermediate in the reduction of chlorate (ClO₃⁻) and the oxidation of hypochlorite (ClO⁻). Its redox behavior is central to its applications in various fields, including its use as a disinfectant, a bleaching agent, and its potential role in certain therapeutic contexts. Understanding the redox potential of the chlorite ion is crucial for predicting its reactivity, stability, and interaction with other chemical and biological species.

The key redox couple involving the chlorite ion is its one-electron oxidation to chlorine dioxide (ClO₂), a potent oxidizing agent.

ClO₂⁻ ⇌ ClO₂ + e⁻

A notable characteristic of this redox couple is that its standard potential is independent of pH.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Quantitative Redox Potential Data

The standard reduction potentials of various chlorine oxyanions are summarized in the tables below for both acidic and basic conditions. This data is essential for comparing the oxidizing and reducing strengths of these species and for understanding the thermodynamic stability of the chlorite ion. The data is derived from Latimer diagrams, which provide a concise summary of the standard electrode potentials for an element in its various oxidation states.[1][2][8]

Standard Reduction Potentials in Acidic Solution (pH 0)

| Redox Couple | Standard Potential (E°) / V vs. SHE |

| ClO₄⁻ / ClO₃⁻ | +1.20 |

| ClO₃⁻ / HClO₂ | +1.18 |

| HClO₂ / HClO | +1.67 |

| HClO / Cl₂ | +1.63 |

| Cl₂ / Cl⁻ | +1.36 |

Data sourced from Latimer diagrams for chlorine in acidic solution.[1][2]

Standard Reduction Potentials in Basic Solution (pH 14)

| Redox Couple | Standard Potential (E°) / V vs. SHE |

| ClO₄⁻ / ClO₃⁻ | +0.37 |

| ClO₃⁻ / ClO₂⁻ | +0.33 |

| ClO₂⁻ / ClO⁻ | +0.66 |

| ClO⁻ / Cl₂ | +0.42 |

| Cl₂ / Cl⁻ | +1.36 |

| ClO⁻ / Cl⁻ | +0.89 |

Data sourced from Latimer diagrams for chlorine in basic solution.[1][7]

pH-Dependent Stability of Chlorite (Pourbaix Diagram Insights)

A full, detailed Pourbaix diagram for all chlorine species is complex. However, based on the standard potentials and Frost diagrams, we can infer the stability of the chlorite ion.[3][4][5][22][17][19][20] In acidic solutions, chlorous acid (HClO₂) is unstable and tends to disproportionate into hypochlorous acid (HClO) and chlorate (ClO₃⁻). This is evident from the Latimer diagram where the potential for the reduction of HClO₂ to HClO (+1.67 V) is higher than the potential for the oxidation of HClO₂ to ClO₃⁻ (+1.18 V).[1][2] In basic solutions, the chlorite ion (ClO₂⁻) is more stable against disproportionation. The potential for the reduction of ClO₂⁻ to ClO⁻ (+0.66 V) is higher than the potential for the oxidation of ClO₂⁻ to ClO₃⁻ (+0.33 V), indicating a thermodynamic tendency to disproportionate, though it is less pronounced than in acidic conditions.[1][7]

The following diagram illustrates the logical relationship of chlorite's stability and its disproportionation products under acidic conditions.

Experimental Determination of Redox Potential: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical species. It is well-suited for determining the redox potential of the chlorite ion.[9][16]

Experimental Protocol for Cyclic Voltammetry of Sodium Chlorite

This protocol outlines the steps for performing a cyclic voltammetry experiment to determine the redox potential of the chlorite/chlorine dioxide couple.

4.1.1. Materials and Reagents

-

Working Electrode: Glassy carbon electrode or Platinum electrode.

-

Reference Electrode: Ag/AgCl (in saturated KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: A suitable supporting electrolyte that is electrochemically inactive in the potential window of interest (e.g., 0.1 M sodium sulfate or a pH 7 phosphate buffer).

-

Analyte Solution: A stock solution of sodium chlorite (NaClO₂) in deionized water. The final concentration in the electrochemical cell should be in the millimolar range (e.g., 1-10 mM).

-

Electrochemical Cell: A glass cell with ports for the three electrodes and for purging with an inert gas.

-

Potentiostat: An instrument capable of performing cyclic voltammetry.

-

Inert Gas: Nitrogen or Argon for deoxygenating the solution.

4.1.2. Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and sonicate for a few minutes to remove any adhered polishing material.

-

Rinse again with deionized water and then with the supporting electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Add the supporting electrolyte solution to the electrochemical cell.

-

Assemble the three-electrode system in the cell, ensuring the reference electrode tip is close to the working electrode surface.

-

Purge the solution with an inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Background Scan:

-

Run a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window where the electrolyte is stable.

-

Set the potential range to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the chlorite ion, and then back to the initial potential. A typical range could be from 0.0 V to +1.2 V vs. Ag/AgCl.

-

Use a scan rate of 100 mV/s for the initial scan.

-

-

Analyte Measurement:

-

Add a known volume of the sodium chlorite stock solution to the electrochemical cell to achieve the desired final concentration.

-

Briefly purge the solution with the inert gas to ensure mixing and continued deoxygenation.

-

Record the cyclic voltammogram of the chlorite solution using the same parameters as the background scan. An oxidation peak corresponding to the oxidation of ClO₂⁻ to ClO₂ should be observed.

-

Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the kinetics of the electron transfer process.

-

-

Data Analysis:

-

Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc) from the voltammogram.

-

The formal redox potential (E°') can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

-

The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox reaction. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

The following diagram illustrates the typical workflow for this experiment.

Reaction Pathway: Interaction of Chlorite with Heme Peroxidases

Chlorite can interact with heme-containing enzymes, such as mammalian peroxidases (e.g., myeloperoxidase, MPO). This interaction is of interest in the context of drug development and understanding the biological effects of chlorite-containing compounds. The reaction with MPO leads to the inactivation of the enzyme through a series of redox steps.[6][23][12]

The proposed reaction pathway involves the following key steps:

-

Chlorite acts as a one-electron donor for the active forms of the enzyme (Compound I and Compound II).

-

This reaction leads to the formation of chlorine dioxide (ClO₂).

-

The ferric resting state of the enzyme can also react with chlorite, leading to the formation of an MPO-chlorite complex and subsequent degradation of the heme prosthetic group.[6][12]

The diagram below outlines this inactivation pathway.

Conclusion

The redox potential of the chlorite ion is a fundamental property that governs its chemical and biological activity. This guide has provided key quantitative data, a detailed experimental protocol for its determination, and a visualization of a relevant biochemical reaction pathway. For researchers and professionals in drug development, a thorough understanding of these principles is essential for the safe and effective application of chlorite-containing compounds. The provided information serves as a solid foundation for further investigation and application in specialized areas of research.

References

- 1. everyscience.com [everyscience.com]

- 2. doubtnut.com [doubtnut.com]

- 3. chegg.com [chegg.com]

- 4. Solved The Frost-Ebuworth diagram for chlorine at pH 0 and | Chegg.com [chegg.com]

- 5. Solved Q4: Use the Frost diagram for Chlorine below to | Chegg.com [chegg.com]

- 6. Mechanism of reaction of chlorite with mammalian heme peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainly.in [brainly.in]

- 8. youtube.com [youtube.com]

- 9. “Development of an Automated On-line Electrochemical Chlorite Ion Sensor” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

- 13. A Titration Method for Standardization of Aqueous Sodium Chlorite Solutions Using Thiourea Dioxide† - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fao.org [fao.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Unraveling Chlorite Oxidation Pathways in Equatorially Heteroatom-Substituted Nonheme Iron Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chegg.com [chegg.com]

- 20. researchgate.net [researchgate.net]

- 21. Solved Problem 2 SS 29.4 Consider an interphase | Chegg.com [chegg.com]

- 22. scribd.com [scribd.com]

- 23. Mechanism of reaction of chlorite with mammalian heme peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding in Potassium Chlorite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of potassium chlorite (KClO₂). It delves into the ionic and covalent interactions within the compound, the geometry of the chlorite ion, and the arrangement of atoms in the solid state. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for characterization techniques, and utilizes visualizations to illustrate molecular and reaction pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the chemical and physical properties of potassium chlorite.

Introduction

Potassium chlorite, with the chemical formula KClO₂, is an inorganic salt composed of potassium cations (K⁺) and chlorite anions (ClO₂⁻). The properties and reactivity of this compound are fundamentally dictated by its molecular structure and the nature of the chemical bonds present. A detailed understanding of its structure is crucial for applications where it is used as an oxidizing agent and for ensuring its safe handling and storage. This guide will explore the intricacies of its bonding, molecular geometry, and crystal structure, supported by experimental data and methodologies.

Molecular Structure and Bonding

The chemical bonding in potassium chlorite can be categorized into two primary types: the ionic bond between the potassium cation and the chlorite anion, and the covalent bonds within the chlorite anion itself.

Ionic Bonding

The interaction between the potassium ion (K⁺) and the chlorite ion (ClO₂⁻) is predominantly ionic. This is due to the large difference in electronegativity between the highly electropositive potassium and the electronegative chlorite polyatomic ion. The electrostatic attraction between the positively charged potassium ion and the negatively charged chlorite ion holds the crystal lattice together.

Covalent Bonding in the Chlorite Ion

The chlorite anion (ClO₂⁻) consists of a central chlorine atom covalently bonded to two oxygen atoms. The arrangement of electrons and the resulting molecular geometry can be understood through the Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization concepts.

2.2.1. Lewis Structure and VSEPR Theory

To determine the geometry of the chlorite ion, we first draw its Lewis structure:

-

Total valence electrons: Chlorine (Group 17) has 7 valence electrons, each oxygen (Group 16) has 6 valence electrons, and there is one additional electron for the negative charge. Total valence electrons = 7 + 2(6) + 1 = 20 electrons.

-

Skeletal structure: The chlorine atom is the central atom, bonded to the two oxygen atoms.

-

Electron distribution: Placing single bonds between Cl and O atoms and distributing the remaining electrons to satisfy the octet rule for all atoms leads to the following resonance structures:

A more stable representation that minimizes formal charges involves one single bond and one double bond. The actual structure is a resonance hybrid of these forms, with the negative charge delocalized over both oxygen atoms.

-

VSEPR Theory: The central chlorine atom has two bonding pairs and two lone pairs of electrons. According to VSEPR theory, the four electron pairs arrange themselves in a tetrahedral geometry to minimize repulsion. However, the molecular geometry is determined by the arrangement of the atoms only, which results in a bent or V-shaped molecule.

2.2.2. Hybridization

The central chlorine atom in the chlorite ion is sp³ hybridized . The four sp³ hybrid orbitals are arranged tetrahedrally. Two of these orbitals form sigma bonds with the oxygen atoms, and the other two hold the lone pairs of electrons.

Quantitative Structural Data

The precise bond lengths, bond angles, and crystal structure parameters of potassium chlorite have been determined experimentally, primarily through single-crystal X-ray diffraction.

| Parameter | Value | Reference |

| Chlorite Ion (ClO₂⁻) | ||

| Cl-O Bond Length | 1.56 pm | [1] |

| O-Cl-O Bond Angle | 111° | [1] |

| Potassium Chlorite (KClO₂) Crystal | ||

| Crystal System | Orthorhombic | |

| Space Group | Cmcm | |

| Unit Cell Parameter 'a' | 6.1446 Å | |

| Unit Cell Parameter 'b' | 6.3798 Å | |

| Unit Cell Parameter 'c' | 7.3755 Å |

Experimental Protocols

Synthesis of Potassium Chlorite

A common method for the laboratory synthesis of potassium chlorite involves the reaction of chlorous acid with a potassium base. However, due to the instability of chlorous acid, a more practical approach involves the reduction of chlorine dioxide in the presence of a potassium salt.

Protocol for Synthesis:

-

Generation of Chlorine Dioxide: Chlorine dioxide (ClO₂) gas is carefully generated by reacting sodium chlorite with an acid (e.g., a solution of oxalic acid and sulfuric acid). All manipulations involving ClO₂ must be performed in a well-ventilated fume hood due to its toxicity and explosive nature.

-

Reduction of Chlorine Dioxide: The generated ClO₂ gas is bubbled through a cooled solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

-

Reaction: The chlorine dioxide is reduced to chlorite, forming potassium chlorite in the solution.

-

2 ClO₂ + 2 KOH → KClO₂ + KClO₃ + H₂O

-

-

Purification: The potassium chlorite can be separated from the potassium chlorate by fractional crystallization, taking advantage of their different solubilities at various temperatures.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of potassium chlorite is achieved through single-crystal X-ray diffraction.

Methodology:

-

Crystal Growth: Single crystals of potassium chlorite suitable for X-ray diffraction are grown by slow evaporation of a saturated aqueous solution of purified KClO₂.

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The diffractometer collects a series of diffraction patterns at various crystal orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to obtain the final crystal structure.

Visualizations

Molecular Structure of the Chlorite Ion

Caption: Bent molecular geometry of the chlorite anion.

Pinnick Oxidation of an Aldehyde using Potassium Chlorite

Potassium chlorite is a key reagent in the Pinnick oxidation, a highly selective method for converting aldehydes to carboxylic acids.

Caption: Logical workflow of the Pinnick oxidation.

Conclusion

The molecular structure and bonding of potassium chlorite are well-characterized, revealing a compound held together by ionic forces between potassium cations and chlorite anions. The chlorite anion itself features covalent bonds with a bent molecular geometry due to the presence of two lone pairs on the central sp³-hybridized chlorine atom. The precise structural parameters have been elucidated by single-crystal X-ray diffraction. A thorough understanding of these fundamental properties is essential for the effective and safe application of potassium chlorite in research and industrial settings.

References

The Elusive Solubility Profile of Potassium Chlorite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium chlorite (KClO₂), a compound of interest for its oxidative properties, presents a significant knowledge gap in its solubility profile within organic solvents. This technical guide directly addresses this gap by summarizing the currently available, albeit limited, information. Due to the scarcity of direct quantitative data for potassium chlorite, this document provides a comprehensive overview of the solubility of analogous compounds, namely potassium chlorate (KClO₃) and potassium chloride (KCl), in a range of common organic solvents. Furthermore, a detailed, generic experimental protocol for the determination of inorganic salt solubility in organic media is provided to empower researchers to generate the necessary data. Visual diagrams generated using Graphviz are included to delineate the key factors influencing solubility and to outline a practical experimental workflow.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key reagent in various solvents is a critical parameter in drug development, chemical synthesis, and formulation science. While aqueous solubility data is often readily available, the characterization of solubility in organic solvents is frequently less comprehensive. This guide focuses on potassium chlorite, a compound with potential applications where its interaction with non-aqueous systems is of interest. A thorough literature search reveals a significant lack of quantitative data on the solubility of potassium chlorite in organic solvents. This guide aims to collate the available information, provide context through related compounds, and equip researchers with the tools to determine this crucial property.

Solubility Data

A comprehensive search of scientific databases and chemical literature yielded no specific quantitative data for the solubility of potassium chlorite (KClO₂) in common organic solvents. The available information is primarily qualitative. To provide a useful, albeit indirect, reference for researchers, the following tables summarize the solubility data for the related compounds potassium chlorate (KClO₃) and potassium chloride (KCl) in various organic solvents.

It is crucial to note that the following data is NOT for potassium chlorite and should be used with caution as a preliminary guide only. The difference in the anion (chlorite vs. chlorate vs. chloride) will significantly influence the salt's interaction with the solvent and thus its solubility.

Table 1: Solubility of Potassium Chlorate (KClO₃) in Organic and Mixed Solvents

| Solvent | Temperature (°C) | Solubility |

| Ethanol-water mixtures | 30 and 40 | Solubility decreases with increasing ethanol concentration[1] |

| Acetone-water mixtures | 25, 30, and 40 | Solubility decreases with increasing acetone concentration[1] |

| Glycerol | 19 | Soluble in glycerol containing low concentrations of water[1] |

| Acetone | - | Negligible[2][3] |

| Liquid Ammonia | - | Negligible[2][3] |

| Acetic Acid | - | Sparingly soluble[4] |

| Ethanol | 0 | 0.00468 g/100 g[4] |

| Ethanol | 21 | 0.00798 g/100 g[4] |

| Ethanol (50%) | 20 | 1.1 g/100 g[4] |

| Ethanolamine | 25 | 0.3 g/100 g[4] |

| Ethyl Acetate | - | Insoluble[4] |

| Ethylene Glycol | 25 | 1.21 g/100 g[4] |

Table 2: Solubility of Potassium Chloride (KCl) in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 20 | 0.53[5] |

| Methanol | 25 | 0.55[5] |

| Methanol | 30 | 0.56[5] |

| Methanol | 40 | 0.605[5] |

| Methanol | 50 | 0.639[5] |

| Methanol | 60 | 0.676[5] |

| Ethanol (absolute) | 20 | 0.051[5] |

| Ethanol (absolute) | 25 | 0.048[5] |

| Ethanol (absolute) | 30 | 0.045[5] |

| Ethanol (absolute) | 35 | 0.044[5] |

| Ethanol (absolute) | 40 | 0.04[5] |

| Ethanol (absolute) | 50 | 0.037[5] |

| Ethanol (absolute) | 60 | 0.033[5] |

| Acetone | 18 | 0.000086[5] |

| Acetone | 25 | 0.000091[5] |

| Dimethylformamide (DMF) | 25 | 0.05[5] |

| Dimethyl Sulfoxide (DMSO) | 25 | 0.196[5] |

| Glycerol | 25 | 6.7[5] |

| Formamide | 25 | 6.2[5] |

| 1,4-Dioxane | 25 | 0.0031[5] |

| 1-Butanol | 20 | 0.83[5] |

| 1-Butanol | 30 | 0.86[5] |

| 1-Butanol | 40 | 0.92[5] |

| 1-Butanol | 50 | 0.94[5] |

| 1-Propanol | 25 | 0.004[5] |

| 2-Propanol | 25 | 0.0023[5] |

| Acetonitrile | 18 | 0.0024[5] |

| Acetonitrile | 25 | 0.0024[5] |

Factors Influencing the Solubility of Ionic Compounds in Organic Solvents

The solubility of an ionic compound like potassium chlorite in an organic solvent is governed by a complex interplay of factors related to the solute, the solvent, and their interactions. A conceptual overview of these relationships is presented in the diagram below.

Caption: Factors influencing the solubility of an ionic compound.

Generally, for an ionic compound to dissolve, the energy released upon solvation of its ions must overcome the lattice energy of the solid crystal.[6] Polar organic solvents with high dielectric constants are more likely to dissolve ionic compounds.[6][7] The ability of the solvent to form hydrogen bonds can also play a significant role.[7]

Experimental Protocol for Determining the Solubility of Potassium Chlorite

The following is a detailed, generic protocol for the experimental determination of the solubility of a solid inorganic salt, such as potassium chlorite, in an organic solvent using the isothermal equilibrium method. This method involves saturating the solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.[8][9]

4.1. Materials and Equipment

-

Potassium chlorite (high purity)

-

Organic solvent of interest (anhydrous, high purity)

-

Constant temperature bath or incubator with shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., Ion Chromatography, ICP-OES, or a validated titration method)

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

4.3. Detailed Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of potassium chlorite to a known mass or volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.

-

-

Equilibration:

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the time required to reach a constant concentration.

-

-

Sampling:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial. This prevents the transfer of any undissolved solid.

-

-

Quantification:

-

Determine the mass of the collected saturated solution.

-

Dilute the sample to a known volume with a suitable solvent (e.g., deionized water for subsequent aqueous-based analysis).

-

Analyze the concentration of either the potassium cation (K⁺) or the chlorite anion (ClO₂⁻) in the diluted sample using a validated analytical method.

-

Ion Chromatography (IC) is suitable for the quantification of the chlorite anion.

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of potassium.

-

Redox titration could also be a viable method for chlorite quantification.

-

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of potassium chlorite in the original saturated solution.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

-

4.4. Safety Precautions

-

Potassium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials. Handle with care and avoid contact with incompatible substances.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for potassium chlorite and the organic solvent being used before commencing any work.

Conclusion

The solubility of potassium chlorite in organic solvents remains a largely uncharacterized area. This technical guide has highlighted this knowledge gap and provided a framework for researchers to address it. By presenting solubility data for analogous compounds, outlining the key factors that govern solubility, and providing a detailed experimental protocol, this document serves as a valuable resource for scientists and professionals in drug development and chemical research. The generation of accurate solubility data for potassium chlorite will be essential for its potential future applications in non-aqueous systems.

References

- 1. srdata.nist.gov [srdata.nist.gov]

- 2. Potassium chlorate - Wikipedia [en.wikipedia.org]

- 3. Potassium Chlorate 250g from Knowledge Research - why.gr [why.gr]

- 4. potassium chlorate [chemister.ru]

- 5. potassium chloride [chemister.ru]

- 6. quora.com [quora.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. seniorchem.com [seniorchem.com]

A Technical Guide to the Synthesis of Potassium Chlorite: Discovery and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium chlorite (KClO₂), a compound of significant interest due to its oxidizing properties, has a history intertwined with the broader exploration of chlorine oxyanions. While its more stable counterpart, potassium chlorate, was discovered in the late 18th century, the synthesis and characterization of potassium chlorite presented greater challenges due to its inherent instability. This technical guide provides a comprehensive overview of the historical context of potassium chlorite's discovery and details the primary methods for its synthesis. Experimental protocols for key synthesis methodologies are provided, along with a comparative analysis of their quantitative aspects.

Discovery and Historical Context

The discovery of potassium chlorite is not as definitively documented as that of potassium chlorate, which was first synthesized by Claude Louis Berthollet in 1788. The exploration of chlorites followed the discovery of chlorous acid (HClO₂), the corresponding acid. Due to the instability of chlorous acid, the isolation and characterization of its salts, including potassium chlorite, proved to be a significant challenge for early chemists.

The synthesis of chlorites is often achieved through the reduction of chlorine dioxide or the acidification of a chlorite salt solution. The first preparations of alkali metal chlorites were likely achieved by reacting chlorine dioxide with the corresponding alkali metal hydroxide.

Synthesis Methodologies

Two primary methods have been established for the synthesis of potassium chlorite: the controlled thermal decomposition of potassium chlorate and the reaction of barium chlorite with potassium sulfate.

Controlled Thermal Decomposition of Potassium Chlorate

This method relies on the careful heating of potassium chlorate (KClO₃) under controlled conditions to induce its decomposition into potassium chlorite (KClO₂) and oxygen gas.

Experimental Protocol:

-

Apparatus Setup: A reaction tube is connected to a vacuum pump and a heating apparatus (e.g., a tube furnace). The temperature of the furnace must be precisely controlled.

-

Reaction: A known quantity of dry, pure potassium chlorate is placed in the reaction tube. The system is evacuated to a low pressure.

-

Heating: The potassium chlorate is heated to a temperature range of 350-360 °C. It is crucial to maintain this temperature range to favor the formation of potassium chlorite and minimize further decomposition to potassium chloride (KCl) and potassium perchlorate (KClO₄).

-

Monitoring: The reaction is monitored by observing the evolution of oxygen gas.

-

Cooling and Isolation: Once the reaction is complete, the apparatus is cooled under vacuum. The resulting solid mixture contains potassium chlorite, unreacted potassium chlorate, and other decomposition products.

-

Purification: The potassium chlorite is separated from the mixture by fractional crystallization.

Reaction of Barium Chlorite with Potassium Sulfate

This method involves a double displacement reaction between an aqueous solution of barium chlorite (Ba(ClO₂)₂) and a solution of potassium sulfate (K₂SO₄). The low solubility of barium sulfate (BaSO₄) drives the reaction to completion, leaving potassium chlorite in the solution.

Experimental Protocol:

-

Preparation of Reactants: Prepare aqueous solutions of barium chlorite and potassium sulfate of known concentrations.

-

Reaction: Slowly add the potassium sulfate solution to the barium chlorite solution with constant stirring. A white precipitate of barium sulfate will form immediately.

-

Filtration: The precipitated barium sulfate is removed by filtration. The filter cake should be washed with a small amount of cold deionized water to recover any occluded potassium chlorite solution.

-

Crystallization: The filtrate, which contains the aqueous solution of potassium chlorite, is concentrated by gentle heating under reduced pressure to induce crystallization.

-

Isolation and Drying: The potassium chlorite crystals are collected by filtration and dried in a desiccator over a suitable drying agent.

Quantitative Data

| Parameter | Thermal Decomposition of KClO₃ | Reaction of Ba(ClO₂)₂ with K₂SO₄ |

| Reaction Temperature | 350-360 °C | Room Temperature |

| Reaction Time | Variable, dependent on scale | Rapid |

| Typical Yield | Moderate | High |

| Purity of Crude Product | Contains KClO₃, KCl, KClO₄ | Primarily KClO₂ |

| Primary Byproducts | O₂, KCl, KClO₄ | BaSO₄ |

| Purification Method | Fractional Crystallization | Filtration and Crystallization |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical progression of the synthesis methods described.

Caption: Workflow diagrams for the two primary methods of potassium chlorite synthesis.

Conclusion

The synthesis of potassium chlorite, while less straightforward than that of its chlorate analogue, is achievable through well-defined chemical pathways. The controlled thermal decomposition of potassium chlorate and the double displacement reaction involving barium chlorite are the most viable methods for its preparation in a laboratory setting. The choice of method depends on the desired purity, scale of synthesis, and available starting materials. For high-purity potassium chlorite, the barium chlorite method is generally preferred due to the ease of separating the barium sulfate byproduct. Careful control of reaction conditions is paramount in all synthesis routes to ensure the safety and purity of the final product.

An In-depth Technical Guide on the Thermochemical Data for the Formation of Potassium Chlorite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data associated with the formation of potassium chlorite (KClO₂). It includes key quantitative data, details on experimental methodologies for determining these values, and a visualization of the decomposition pathway of potassium chlorite. This information is crucial for professionals working in fields where the energetic properties of inorganic compounds are of interest.

Thermochemical Data

The formation of potassium chlorite from its constituent elements in their standard states can be represented by the following reaction:

K(s) + ½Cl₂(g) + O₂(g) → KClO₂(s)

The key thermochemical parameters for this reaction, namely the standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and Gibbs free energy of formation (ΔG°f), are summarized in the table below. It is important to note that there are discrepancies in the literature regarding the standard enthalpy of formation.

| Thermochemical Parameter | Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | -303.5[1] or -243.1[2][3] | kJ·mol⁻¹ |

| Standard Molar Entropy (S°) | 142.6[1] | J·mol⁻¹·K⁻¹ |

| Gibbs Free Energy of Formation (ΔG°f) | -250.2[1] | kJ·mol⁻¹ |

Note: All values are at standard conditions (298.15 K and 1 bar).

The discrepancy in the standard enthalpy of formation highlights the challenges in the experimental determination of thermochemical data for relatively unstable compounds like potassium chlorite. The value of -243.1 kJ/mol is derived from the experimental enthalpy change of the decomposition of potassium chlorate (KClO₃)[2][3].

Experimental Protocols

2.1. Determination of Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation of a compound is typically determined indirectly using reaction calorimetry.

-

Solution Calorimetry: This is a common method for determining the enthalpy of formation of salts.

-

Experimental Setup: A precisely weighed sample of potassium chlorite is dissolved in a suitable solvent within a calorimeter. The heat change accompanying the dissolution (enthalpy of solution) is measured by monitoring the temperature change of the solvent.

-

Hess's Law Cycle: The enthalpy of formation is then calculated using a Hess's Law cycle. This involves measuring the enthalpies of other reactions that, when combined, yield the formation reaction of potassium chlorite. For instance, the enthalpies of solution of potassium, chlorine, and oxygen in the same solvent to form the same final solution are measured.

-

Instrumentation: Isoperibol or isothermal calorimeters are commonly used. A well-insulated vessel (like a Dewar flask), a sensitive temperature measuring device (like a thermistor or a Beckmann thermometer), a stirrer, and a calibration heater are essential components.

-

-

Bomb Calorimetry: For compounds that can be readily combusted, bomb calorimetry can be used. However, this is less common for inorganic salts like potassium chlorite.

2.2. Determination of Standard Molar Entropy (S°)

The standard molar entropy is an absolute value determined by measuring the heat capacity of a substance as a function of temperature from close to absolute zero.

-

Low-Temperature Calorimetry:

-

Experimental Procedure: The heat capacity (Cp) of a pure sample of potassium chlorite is measured from a very low temperature (typically around 2 K) up to room temperature (298.15 K). This is often done using a Physical Properties Measurement System (PPMS) or an adiabatic calorimeter.

-

Data Analysis: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to 298.15 K. S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT

-

Extrapolation to 0 K: Since measurements cannot be made down to absolute zero, the heat capacity data at very low temperatures are extrapolated to 0 K using the Debye T³ law.

-

2.3. Determination of Gibbs Free Energy of Formation (ΔG°f)

The standard Gibbs free energy of formation is not typically measured directly. Instead, it is calculated from the experimentally determined standard enthalpy of formation and standard molar entropy using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

Where:

-

T is the standard temperature in Kelvin (298.15 K).

-

ΔS°f is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states: ΔS°f = S°(KClO₂) - [S°(K) + ½S°(Cl₂) + S°(O₂)]

Visualization of Potassium Chlorite Decomposition

Potassium chlorite is thermally unstable and decomposes exothermically. The primary decomposition reaction yields potassium chloride and oxygen. A proposed mechanism for this decomposition involves the formation of chlorine dioxide and chlorate as intermediates.

Caption: Decomposition pathway of potassium chlorite.

References

An In-depth Technical Guide to the X-ray Diffraction Analysis of Potassium Chlorite (KClO₂) Crystals

This guide provides a comprehensive overview of the crystallographic analysis of potassium chlorite (KClO₂), tailored for researchers, scientists, and professionals in drug development. It details the compound's structural data, experimental protocols for its synthesis and analysis, and visual workflows to illustrate key processes.

Introduction to Potassium Chlorite (KClO₂) and its Structural Analysis

Potassium chlorite (KClO₂) is the potassium salt of chlorous acid, with the chlorine atom in a +3 oxidation state.[1] This intermediate oxidation state contributes to its properties as a strong oxidizing agent and also to its significant thermal instability.[1] The compound crystallizes in the orthorhombic system and is known to be hygroscopic, readily absorbing atmospheric moisture.[1] Due to its instability at room temperature, specialized conditions are required for its synthesis and crystal growth.[2] X-ray diffraction (XRD) is the definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms within its crystal lattice, providing fundamental data on its structure and bonding.[3][4]

Crystallographic Data of Potassium Chlorite

Single-crystal X-ray diffraction analysis has provided detailed structural information for potassium chlorite.[2][5] The key crystallographic parameters are summarized below. This data is essential for identifying the compound and understanding its solid-state properties.

| Parameter | Value | Reference(s) |

| Chemical Formula | KClO₂ | [1][2][6] |

| Molar Mass | 106.55 g/mol | [1][2] |

| Crystal System | Orthorhombic | [1][2][5] |

| Space Group | Cmcm | [1][2][5][6] |

| Space Group Number | 63 | [6] |

| Unit Cell Dimensions | ||

| a | 6.1446 (9) Å | [2][6] |

| b | 6.3798 (12) Å | [2][6] |

| c | 7.3755 (19) Å | [2][6] |

| α, β, γ | 90.00° | [6] |

| Unit Cell Volume (V) | 289.13 (10) ų | [2] |

| Formula Units/Cell (Z) | 4 | [2] |

| Calculated Density (Dx) | 2.448 Mg/m³ | [2] |

| Radiation Type | Mo Kα | [2] |

| Residual Factor (R) | 0.0341 | [6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing crystallographic studies. The following sections describe the protocols for synthesizing potassium chlorite crystals and performing their X-ray diffraction analysis.

The synthesis of potassium chlorite must be carefully controlled due to its tendency to decompose at room temperature.[2] The following protocol is based on the successful growth of single crystals suitable for X-ray diffraction.[2]

-

Preparation of Reactants : Aqueous solutions of barium chlorite (Ba(ClO₂)₂) and potassium sulfate (K₂SO₄) are prepared in equimolar ratios.

-

Synthesis Reaction : The two solutions are mixed. A precipitation reaction occurs, forming insoluble barium sulfate (BaSO₄) and aqueous potassium chlorite (KClO₂).

-

Purification : The reaction mixture is filtered to remove the BaSO₄ precipitate, yielding a clear filtrate of aqueous potassium chlorite.

-

Crystallization : Single crystals are grown via slow evaporation of the filtrate. To prevent thermal decomposition, this process is conducted at a reduced temperature of 273–278 K (0–5 °C) over a period of approximately 24 hours.[2]

-

Crystal Harvesting : The resulting crystals, which typically form as thin plates or needles with a maximum size of 0.5 mm, are harvested for analysis.[2]

X-ray diffraction analysis involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to determine the atomic structure.[3][7] The general workflow is as follows.

-

Crystal Selection and Mounting : A suitable, defect-free single crystal of potassium chlorite is selected under a microscope. It is mounted on a goniometer head, often using a cryoprotectant oil due to its instability.

-

Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and decomposition. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated.[2][8] A detector records the positions and intensities of the diffracted X-ray beams.[8]

-

Data Processing : The raw diffraction data is processed to integrate the intensities of the individual reflections. Corrections are applied for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution : The processed data is used to solve the crystal structure. This step involves determining the phase of the diffracted waves to generate an electron density map of the unit cell.

-

Structure Refinement : The initial atomic model is refined using a least-squares method. This process optimizes the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The final model yields the precise bond lengths, angles, and overall crystal packing.

Structural Insights

The crystal structure of KClO₂ consists of pseudo-layers of potassium (K⁺) cations and chlorite (ClO₂⁻) anions.[5][9] The potassium cation is coordinated by eight oxygen atoms from the chlorite anions, forming a distorted cubic environment.[2][5] This detailed structural knowledge, obtained through X-ray diffraction, is fundamental to understanding the chemical and physical behavior of potassium chlorite, including its reactivity and instability.

References

- 1. webqc.org [webqc.org]

- 2. researchgate.net [researchgate.net]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Potassium chlorite | ClKO2 | CID 23669246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Potassium Chlorite as a Selective Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of potassium chlorite (KClO₂) as a selective oxidizing agent in organic synthesis. While the literature more frequently cites the use of its sodium counterpart (NaClO₂), the reactivity is governed by the chlorite anion (ClO₂⁻). Therefore, potassium chlorite is a viable and effective substitute in these applications. This document details its primary applications in the selective oxidation of aldehydes to carboxylic acids (the Pinnick oxidation) and the TEMPO-catalyzed oxidation of primary alcohols to carboxylic acids, both of which are crucial transformations in pharmaceutical and fine chemical synthesis.

Introduction

Potassium chlorite is a powerful and selective oxidizing agent that offers distinct advantages in organic synthesis. Its utility lies in its ability to oxidize specific functional groups under mild conditions, leaving other sensitive moieties intact. This selectivity is paramount in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), where maintaining stereochemical integrity and avoiding unwanted side reactions is critical. The primary applications of potassium chlorite, often used analogously to sodium chlorite, are the oxidation of aldehydes to carboxylic acids and, in conjunction with catalysts like TEMPO, the oxidation of primary alcohols to carboxylic acids.[1]

Key Applications and Selectivity

Oxidation of Aldehydes to Carboxylic Acids (Pinnick-type Oxidation)

The Pinnick oxidation is a highly efficient and mild method for the conversion of aldehydes to carboxylic acids.[1][2] This reaction is renowned for its broad substrate scope and tolerance of a wide variety of functional groups.

-

Selectivity : The Pinnick oxidation is highly chemoselective for aldehydes. It does not oxidize most other functional groups, including alcohols, alkenes, alkynes, and sulfides, under standard reaction conditions.[1] This makes it an invaluable tool in multi-step syntheses. The reaction is particularly useful for oxidizing α,β-unsaturated aldehydes.[2]

-

Reaction Mechanism : The active oxidant is chlorous acid (HClO₂), which is formed in situ from potassium chlorite under weakly acidic conditions.[2] The chlorous acid adds to the aldehyde, and the resulting intermediate undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[2] The HOCl byproduct can lead to side reactions, so a scavenger, such as 2-methyl-2-butene, is typically added to quench it.[2]

TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids

In conjunction with a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a co-oxidant, potassium chlorite can be used for the selective oxidation of primary alcohols to carboxylic acids.

-

Selectivity : This method is highly selective for the oxidation of primary alcohols to carboxylic acids. Secondary alcohols are generally oxidized at a much slower rate, allowing for chemoselective oxidation in molecules containing both primary and secondary alcohol functionalities.[1]

-

Reaction Scheme : This system utilizes a catalytic amount of sodium hypochlorite (bleach) to generate the active N-oxoammonium species from TEMPO. The chlorite then serves as the stoichiometric oxidant to regenerate the hypochlorite, thus minimizing the potential for chlorination of the substrate that can occur when using stoichiometric bleach.[1][3]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the selective oxidation of various substrates using chlorite-based systems. While the original literature may specify sodium chlorite, similar results are expected with potassium chlorite.[1]

Table 1: Pinnick-type Oxidation of Aldehydes to Carboxylic Acids

| Substrate (Aldehyde) | Product (Carboxylic Acid) | Solvent System | Scavenger | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Benzoic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 3 | 92 |

| Cinnamaldehyde | Cinnamic Acid | THF/H₂O | 2-Methyl-2-butene | 5 | 85 |

| Octanal | Octanoic Acid | THF/H₂O | 2-Methyl-2-butene | 4 | 88 |

| 3-Phenylpropanal | 3-Phenylpropanoic Acid | t-BuOH/H₂O | 2-Methyl-2-butene | 2.5 | 94 |

(Data adapted from reference[1])

Table 2: TEMPO-Catalyzed Oxidation of Primary Alcohols to Carboxylic Acids

| Substrate (Primary Alcohol) | Product (Carboxylic Acid) | Solvent System | Co-catalyst | Reaction Time (h) | Yield (%) |

| Benzyl Alcohol | Benzoic Acid | CH₃CN/Phosphate Buffer | NaOCl | 4 | 95 |

| 4-Methoxybenzyl Alcohol | 4-Methoxybenzoic Acid | CH₃CN/Phosphate Buffer | NaOCl | 3 | 97 |

| 1-Octanol | Octanoic Acid | CH₂Cl₂/H₂O | NaOCl | 6 | 89 |

| Geraniol | Geranic Acid | CH₂Cl₂/H₂O | NaOCl | 5 | 82 |

(Data adapted from reference[1])

Experimental Protocols

General Protocol for Pinnick-type Oxidation of an Aldehyde

Materials:

-

Aldehyde

-

Potassium chlorite (KClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

2-Methyl-2-butene

-

tert-Butanol (t-BuOH)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aldehyde in a 2:1 mixture of t-BuOH and water.

-

Add the 2-methyl-2-butene to the solution.

-

In a separate flask, dissolve the potassium chlorite and sodium dihydrogen phosphate in water.

-

Slowly add the aqueous solution of potassium chlorite and buffer to the solution of the aldehyde at room temperature with vigorous stirring.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with 1 M HCl to pH 3-4.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.[1]

-

Purify the product by recrystallization or column chromatography.

General Protocol for TEMPO-Catalyzed Oxidation of a Primary Alcohol

Materials:

-

Primary alcohol

-

Potassium chlorite (KClO₂)

-